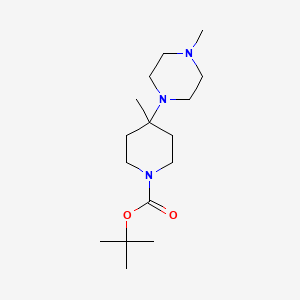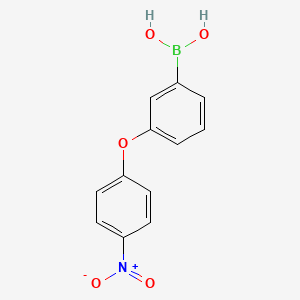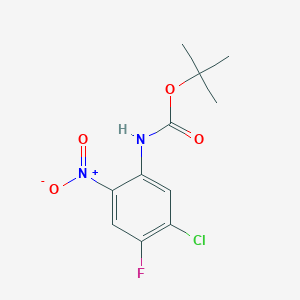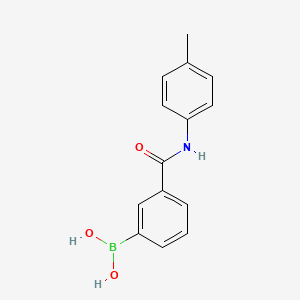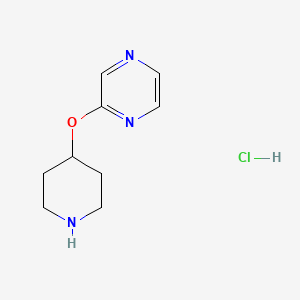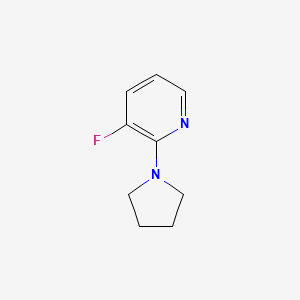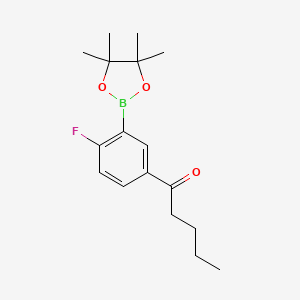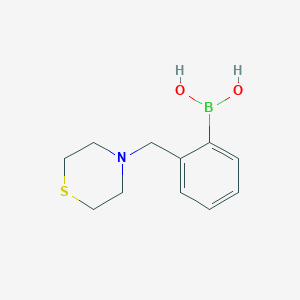![molecular formula C10H11N3OS B1393221 (2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine CAS No. 1283109-49-8](/img/structure/B1393221.png)
(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine
Descripción general
Descripción
“(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine” is a chemical compound with the molecular formula C10H11N3OS . It has a molecular weight of 221.28 g/mol .
Synthesis Analysis
The synthesis of pyridine derivatives, which includes compounds like “(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine”, involves various methods . One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . Another method involves the cross-coupling of aryl bromides with 2-thienyl, 3-thienyl, 2-pyridyl, and 3-pyridyl aluminum reagents in the presence of Pd(OAc)2 and (o-tolyl)3P .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine” such as its boiling point, melting point, solubility, and stability are not available in the retrieved data .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds containing the thienyl pyridazinone structure have been recognized for their antimicrobial properties. The presence of the thienyl group contributes to the compound’s ability to interfere with bacterial cell wall synthesis or protein function, leading to potential applications in the development of new antibiotics or antiseptics .
Anticancer and Cytotoxic Agents
The structural framework of thienyl pyridazinone derivatives has been explored for antitumor and cytotoxic activities. These compounds can be designed to target specific cancer cell lines, offering a pathway for the development of targeted cancer therapies .
Agricultural Chemicals
Derivatives of thienyl pyridazinone have shown promise as agricultural chemicals. They can function as herbicides, insecticides, or fungicides, contributing to plant protection and yield improvement in agricultural practices .
Neuroprotective Agents
The compound’s ability to cross the blood-brain barrier makes it a candidate for neuroprotective agents. It could be used in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death .
Anti-inflammatory and Analgesic Applications
Thienyl pyridazinone derivatives exhibit anti-inflammatory and analgesic activities. They can be utilized in the development of new medications to treat chronic inflammatory diseases and to provide pain relief .
Antihypertensive Drugs
The compound’s influence on vascular smooth muscle relaxation can be harnessed to develop antihypertensive drugs. These drugs would aim to lower blood pressure and reduce the risk of cardiovascular diseases .
Safety And Hazards
Propiedades
IUPAC Name |
2-(6-thiophen-2-ylpyridazin-3-yl)oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c11-5-6-14-10-4-3-8(12-13-10)9-2-1-7-15-9/h1-4,7H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDXMALUMNNNNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



